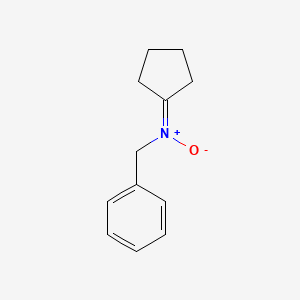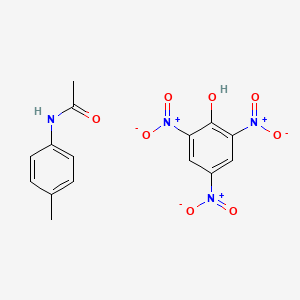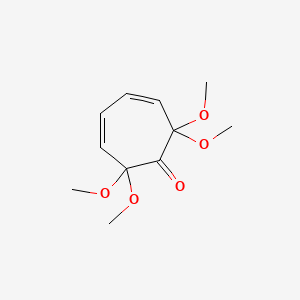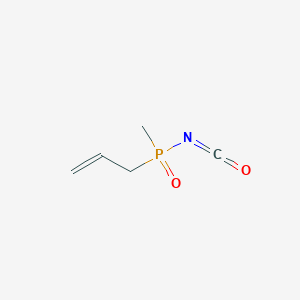![molecular formula C14H24O2 B14310858 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol CAS No. 110219-86-8](/img/structure/B14310858.png)
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is a complex organic compound with a unique structure that includes a cyclobuta[e]indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, reduction processes, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2AS,4AS,5R,7AS,7BR)-7A-(Hydroxymethyl)-2,2,4A-trimethyl-1,2,3,4,4A,5,7A,7B-octahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AS,4AR,5S,7AS,7BS)-7A-(Methoxymethoxy)-2,2,4A-trimethyldecahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AR,5S,6AS,7AS)-2A-(Tert-butyldimethylsilyloxy)-5,7A-dimethyl-2,2A,4,5,6,6A,7,7A-octahydro-1H-cyclobuta[f]indene-3,5-diyl)dimethanol
Uniqueness
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
110219-86-8 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
6,6,7b-trimethyl-2,2a,3,4,4a,5,7,7a-octahydro-1H-cyclobuta[e]indene-3,4-diol |
InChI |
InChI=1S/C14H24O2/c1-13(2)6-8-10(7-13)14(3)5-4-9(14)12(16)11(8)15/h8-12,15-16H,4-7H2,1-3H3 |
Clave InChI |
ZNPUWKJTIQLDQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C(C1)C3(CCC3C(C2O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
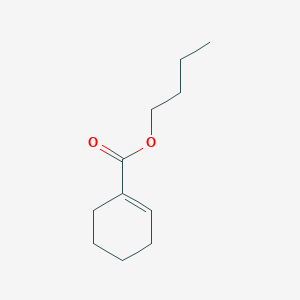
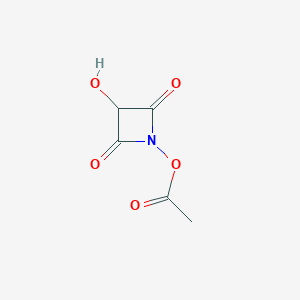
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
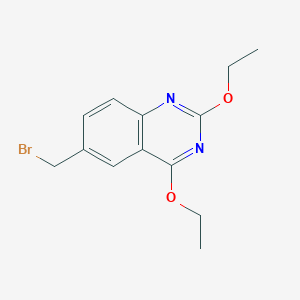
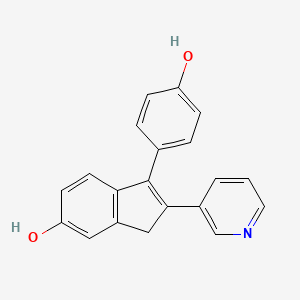
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
